2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid
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Overview
Description
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiadiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazolidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiadiazolidine derivatives with different oxidation states .
Scientific Research Applications
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazolidine ring structure and has been studied for its antimicrobial and anticancer properties.
Uniqueness
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is unique due to its specific structural features and the presence of both an acetic acid moiety and a thiadiazolidine ring.
Properties
Molecular Formula |
C4H6N2O5S |
---|---|
Molecular Weight |
194.17 g/mol |
IUPAC Name |
2-(1,1,4-trioxo-1,2,5-thiadiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C4H6N2O5S/c7-3(8)1-2-4(9)6-12(10,11)5-2/h2,5H,1H2,(H,6,9)(H,7,8) |
InChI Key |
JLFJSRSLXFOOCW-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NS(=O)(=O)N1)C(=O)O |
Origin of Product |
United States |
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